2-chloro-4-fluoro-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O3/c1-27-9-8-23-17(26)24(22-21-23)13-5-3-12(4-6-13)20-16(25)14-7-2-11(19)10-15(14)18/h2-7,10H,8-9H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHILPAIHURNNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-4-fluoro-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide , identified by its CAS number 1396683-62-7 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1396683-62-7 |
| Molecular Formula | CHClF NO |
| Molecular Weight | 391.8 g/mol |
Structural Features
The compound features a tetrazole ring, which is known for enhancing biological activity due to its ability to form hydrogen bonds and interact with various biological targets. The presence of fluorine and chlorine atoms is expected to influence the compound's lipophilicity and binding affinity.
Research indicates that compounds containing tetrazole moieties often exhibit enzyme inhibition properties. The specific mechanisms through which This compound exerts its biological effects may involve:
- Enzyme Inhibition : Potentially inhibiting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenases (COX), which are crucial in various physiological processes.
- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.
Efficacy in Biological Assays
Recent studies have evaluated the biological activity of related compounds with similar structures:
- Inhibition Studies : Compounds with tetrazole rings have shown promising results as dual inhibitors of AChE and BChE, with IC values ranging from 5.4 µM to 30.1 µM depending on the specific structural modifications .
- Cytotoxicity : Some derivatives have been tested against cancer cell lines, indicating moderate to high cytotoxicity, suggesting potential applications in oncology.
Comparative Analysis
A comparative analysis of similar compounds reveals the following insights:
| Compound Name | AChE IC (µM) | BChE IC (µM) | Notes |
|---|---|---|---|
| Compound A | 10.4 | 7.7 | Strong dual inhibition |
| Compound B | 18.1 | 15.6 | Moderate activity |
| 2-Chloro... | 5.4 | 9.9 | High activity; potential lead |
Case Study 1: Enzyme Inhibition
In a study evaluating the enzyme inhibition properties of similar tetrazole derivatives, it was found that modifications to the phenyl ring significantly affected inhibitory potency against AChE and BChE. The introduction of electron-withdrawing groups like chlorine and fluorine enhanced binding affinity due to better interaction with the active site of these enzymes .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of tetrazole-containing compounds against breast cancer cell lines (MCF-7). Results indicated that certain structural modifications led to increased apoptosis in cancer cells, highlighting the therapeutic potential of these compounds in cancer treatment .
Scientific Research Applications
Recent studies have highlighted the biological activity of similar compounds, suggesting that 2-chloro-4-fluoro-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide could possess significant antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that benzamide derivatives often demonstrate antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial and fungal strains. In vitro studies have demonstrated that certain benzamide derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics such as fluconazole and penicillin G .
Anticancer Potential
The anticancer activity of related compounds has been documented, with some showing IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU). For example, a study found that a substituted benzamide exhibited significant potency against colorectal carcinoma cell lines . This suggests that this compound could be investigated for similar anticancer effects.
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated a series of benzamide derivatives against mycobacterial, bacterial, and fungal strains. The findings indicated that certain derivatives showed promising results, suggesting a potential for developing new antimicrobial agents based on similar structures .
- Anticancer Activity : Another investigation focused on various substituted benzamides, revealing that some compounds displayed significant cytotoxicity against cancer cell lines. The structure–activity relationship (SAR) analysis indicated that specific substitutions could enhance potency .
- Structure–Activity Relationship : Research into the SAR of related compounds has provided insights into how modifications to the chemical structure can influence biological activity. This information is crucial for guiding future synthetic efforts to optimize the efficacy of this compound .
Chemical Reactions Analysis
Amide Bond Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to form a carboxylic acid and aniline derivatives.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Acid-catalyzed hydrolysis | Elevated temperature, HCl | Concentrated HCl, H₂O | 2-chloro-4-fluorobenzoic acid + 4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline | |
| Base-catalyzed hydrolysis | Reflux, NaOH | Aqueous NaOH, heat | Sodium 2-chloro-4-fluorobenzoate + corresponding aniline derivative |
This reactivity is critical for prodrug design or metabolite studies in pharmacological contexts.
Tetrazole Ring Modifications
The tetrazole moiety (4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) participates in alkylation, acylation, and ring-opening reactions.
Alkylation and acylation enhance solubility or alter binding affinity in drug design .
Halogen Substitution Reactions
The chloro and fluoro groups at positions 2 and 4 of the benzamide undergo nucleophilic aromatic substitution (NAS).
Chloro is more reactive than fluoro, enabling selective modifications .
Methoxyethyl Group Transformations
The 2-methoxyethyl side chain on the tetrazole ring can undergo oxidation or demethylation.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Demethylation | HBr, acetic acid | 48% HBr, reflux | Hydroxyethyl-tetrazole derivative | |
| Oxidation | Strong oxidizers | KMnO₄, H₂O₂ | Carboxylic acid or ketone formation |
Demethylation alters polarity, impacting pharmacokinetic properties.
Photochemical and Thermal Degradation
Under UV light or heat, the compound may degrade via:
-
Decarboxylation of the benzamide moiety.
-
Ring contraction/expansion of the tetrazole.
| Condition | Degradation Pathway | Products | References |
|---|---|---|---|
| UV irradiation | Tetrazole ring decomposition | Nitrile or imine intermediates | |
| Thermal stress | Amide bond cleavage | Fragmented aromatic and tetrazole byproducts |
Key Implications for Research and Development
-
Synthetic Utility : The compound’s reactivity enables modular derivatization for structure-activity relationship (SAR) studies .
-
Stability Considerations : Degradation pathways inform storage and formulation strategies.
-
Pharmacological Optimization : Functional group modifications (e.g., tetrazole alkylation) enhance target binding or metabolic stability .
Q & A
Q. Methodology :
- SAR studies : Synthesize analogs with varying substituents and compare IC₅₀ values in enzyme inhibition assays .
- Protease profiling : Use fluorescence-based assays to screen against kinase or protease panels .
Advanced: How are contradictions in biological data resolved?
Answer:
- Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives.
- Off-target screening : Use SPR (Surface Plasmon Resonance) to confirm binding specificity .
- Metabolite analysis : LC-MS identifies degradation products that may interfere with activity measurements (e.g., demethylation of methoxy groups) .
Advanced: What in vitro models best evaluate therapeutic potential?
Answer:
- Cell-based assays :
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) .
- Anti-inflammatory activity : IL-6/TNF-α suppression in macrophages .
- Permeability : Caco-2 monolayer models predict intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
